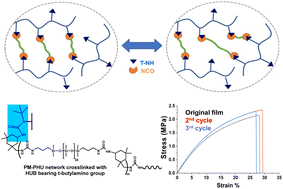Dynamic poly(hindered urea) hybrid network materials crosslinked with reactive methacrylate polymer†
Polymer Chemistry Pub Date: 2023-10-27 DOI: 10.1039/D3PY01107K
Abstract
Covalent adaptive networks (CANs) crosslinked with dynamic covalent bonds, particularly hindered urea bonds (HUBs), have gained significant attention in the development of advanced materials exhibiting self-healability and reprocessability for various applications. Multifunctional crosslinkers bearing bulky t-butylamino groups, as small molecules or macromolecules, have been incorporated into the fabrication of dynamic HUB-based CAN materials. Herein, we report a well-defined polymethacrylate homopolymer (PM) bearing t-butylamino pendants as a multifunctional bulky amine crosslinker synthesized by a controlled radical polymerization. The polyaddition of the synthesized PM with polyisocyanate and polyamine allows for the fabrication of dynamic poly(hindered urea) (PHU) networks crosslinked through the formation of reversible HUBs. Their structure–property relationship and self-healing mechanism are explored with varying amounts of PM crosslinker. The fabricated PM-PHU hybrid networks designed with excess t-butylamino pendants (e.g., more PM) exhibit rapid void-filling and network relaxation with lower activation energy, even though they possess higher mechanical strength, thus leading to excellent reprocessability with high recovery of tensile/mechanical properties upon many recycles. Our work demonstrates that the design of multifunctional polymeric crosslinkers bearing t-butylamino pendants is a promising strategy for the development of advanced HUB-based hybrid network materials with improved reprocessability.


Recommended Literature
- [1] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [2] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [3] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [4] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [5] Index of subjects
- [6] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [7] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [8] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [9] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [10] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 119823-35-7
-
CAS no.: 16200-52-5









